molecular formula C15H25NO B5782846 2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine

2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine

Cat. No. B5782846
M. Wt: 235.36 g/mol
InChI Key: FTYOSVOSXOLKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine, commonly known as Tert-butylamine, is a primary amine that has been widely used in chemical synthesis and pharmaceutical research. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of Tert-butylamine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the synthesis of organic compounds. Tert-butylamine can also act as a weak base, which can facilitate certain chemical reactions.
Biochemical and Physiological Effects:
Tert-butylamine has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes. It is also classified as a hazardous substance that can cause respiratory and gastrointestinal irritation if ingested or inhaled.

Advantages and Limitations for Lab Experiments

Tert-butylamine has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, it has some limitations, such as its strong odor and its potential to react with certain chemicals, such as acids and oxidizing agents.

Future Directions

There are several future directions for the research and application of Tert-butylamine. One potential area of research is the development of new synthetic methods for Tert-butylamine that are more efficient and environmentally friendly. Another area of research is the exploration of the biochemical and physiological effects of Tert-butylamine, particularly its potential toxicity and carcinogenicity. Additionally, Tert-butylamine could be used as a starting material for the synthesis of novel drugs and agrochemicals with improved efficacy and safety profiles.

Synthesis Methods

Tert-butylamine can be synthesized by several methods, including the reaction of tert-butyl alcohol with ammonia, the reaction of tert-butyl chloride with ammonia, and the reaction of tert-butyl isocyanate with water. Among these methods, the reaction of tert-butyl alcohol with ammonia is the most common and efficient method. This reaction is carried out in the presence of a catalyst, such as platinum, palladium, or nickel, at a temperature of around 200°C and a pressure of around 20 atm.

Scientific Research Applications

Tert-butylamine has been widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It is an important intermediate in the synthesis of various drugs, including antidepressants, antipsychotics, and antihistamines. Tert-butylamine is also used in the synthesis of herbicides, insecticides, and fungicides.

properties

IUPAC Name

2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-12-11-13(15(2,3)4)7-8-14(12)17-10-9-16(5)6/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYOSVOSXOLKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7347509

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